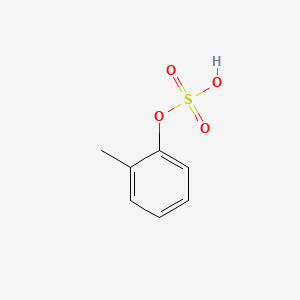o-Cresol sulfate
CAS No.: 26590-31-8
Cat. No.: VC8464284
Molecular Formula: C7H8O4S
Molecular Weight: 188.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26590-31-8 |
|---|---|
| Molecular Formula | C7H8O4S |
| Molecular Weight | 188.20 g/mol |
| IUPAC Name | (2-methylphenyl) hydrogen sulfate |
| Standard InChI | InChI=1S/C7H8O4S/c1-6-4-2-3-5-7(6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10) |
| Standard InChI Key | CYGSXDXRHXMAOV-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1OS(=O)(=O)O |
| Canonical SMILES | CC1=CC=CC=C1OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Structural Features
o-Cresol sulfate, systematically named 2-methylphenyl sulfate, possesses the molecular formula C₇H₈O₄S and a molecular weight of 188.201 g/mol . Its structure consists of a benzene ring substituted with a methyl group at the ortho position (C-2) and a sulfate group (-OSO₃H) at the hydroxyl oxygen (Figure 1). The compound’s stereochemistry is achiral, with no defined stereocenters or E/Z isomerism .
Structural Representation
The sulfate group introduces significant polarity, enhancing the compound’s water solubility compared to its parent phenol, o-cresol, which has a solubility of 20 g/L in water at 20°C .
Physicochemical Properties
Key physicochemical properties of o-cresol sulfate include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 188.201 g/mol | |
| LogP | Estimated <1 (polar sulfate) | – |
| Water Solubility | High (exceeds parent compound) | |
| Stability | Stable under inert conditions |
The sulfate group’s electron-withdrawing nature reduces the phenolic pKa, increasing acidity compared to o-cresol (pKa ~10.2) . This property influences its reactivity in biological and environmental systems.
Synthesis and Production Pathways
Sulfation of o-Cresol
The primary synthesis route involves sulfation of o-cresol using sulfur trioxide (SO₃) or sulfuric acid (H₂SO₄) under controlled conditions:
This reaction typically proceeds in anhydrous solvents to minimize hydrolysis . Industrial-scale production may employ continuous sulfation reactors to optimize yield and purity.
Alternative Methods
-
Enzymatic Sulfation: Sulfotransferases in mammalian systems catalyze o-cresol sulfation, producing the metabolite endogenously .
-
Green Chemistry Approaches: Recent studies explore ionic liquids as catalysts to reduce waste generation .
Applications and Industrial Relevance
Pharmaceutical Intermediates
o-Cresol sulfate serves as a precursor in synthesizing mephenesin (a muscle relaxant) and carvacrol (a natural antimicrobial agent) . Its sulfated structure enhances bioavailability in drug formulations.
Environmental and Biochemical Roles
-
Microbial Degradation: While o-cresol is degraded by microalgae like Selenastrum capricornutum within 5–8 days , the sulfate derivative’s persistence in aquatic systems necessitates specialized bioremediation strategies.
-
Human Metabolism: As a Phase II metabolite, o-cresol sulfate facilitates the excretion of phenolic toxins via renal pathways .
Health Effects and Toxicological Profile
Acute Toxicity
Analytical Methods and Detection
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection (λ = 270 nm) resolves o-cresol sulfate in environmental samples, achieving detection limits <0.1 mg/L . Mobile phases often combine methanol and water (4:6 v/v) .
Mass Spectrometry (LC-MS)
LC-MS/MS provides superior specificity for quantifying o-cresol sulfate in biological matrices, leveraging transitions such as m/z 188 → 97 (sulfate ion fragment) .
Future Research Directions
-
Metabolic Pathway Elucidation: Clarify the role of sulfotransferase isoforms in o-cresol sulfate biosynthesis.
-
Green Synthesis Innovations: Develop catalytic systems using renewable feedstocks.
-
Ecotoxicological Studies: Assess long-term effects on aquatic biota.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume